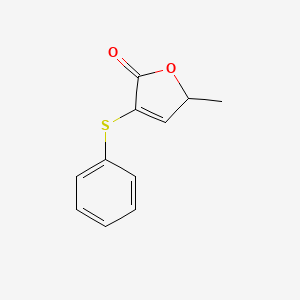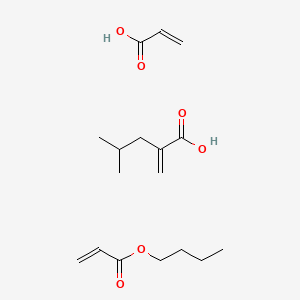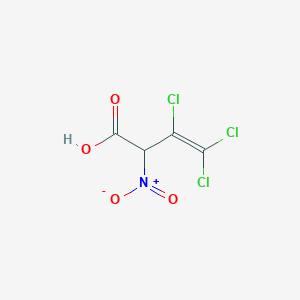![molecular formula C13H20O2 B14630073 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol CAS No. 58070-40-9](/img/structure/B14630073.png)
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is an organic compound that features a cyclohexanol core with an ether linkage to a substituted hexenynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol typically involves the following steps:
Formation of the Hexenynyl Intermediate: The starting material, 2-methylhex-5-en-3-yn-2-ol, can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with acetylene in the presence of a suitable catalyst.
Etherification: The hexenynyl intermediate is then reacted with cyclohexanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the ether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the alkyne or alkene functionalities, converting them to alkanes.
Substitution: The ether linkage can be susceptible to nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: Shares the hexenynyl group but lacks the cyclohexanol core.
Cyclohexanol: Lacks the ether linkage and substituted hexenynyl group.
2-Methyl-5-hexen-3-ol: Similar structure but with an alcohol group instead of an alkyne.
Uniqueness
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with an ether linkage to a substituted hexenynyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
58070-40-9 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-(2-methylhex-5-en-3-yn-2-yloxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-4-5-10-13(2,3)15-12-9-7-6-8-11(12)14/h4,11-12,14H,1,6-9H2,2-3H3 |
Clé InChI |
GNVDJSUINZOOHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC=C)OC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


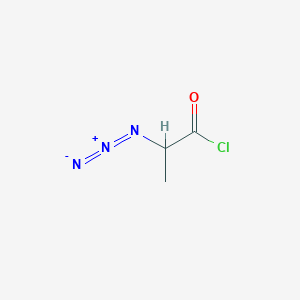
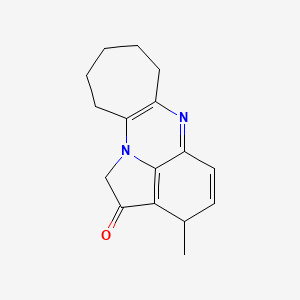
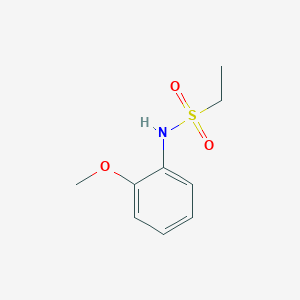

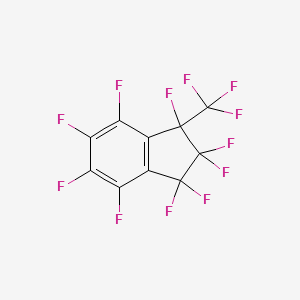
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
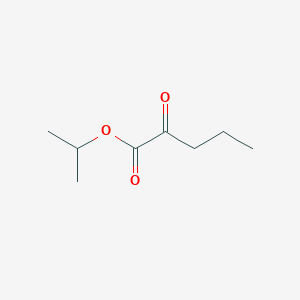

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

